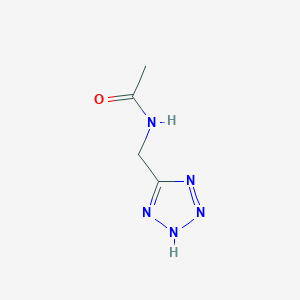

N-(2H-tetrazol-5-ylmethyl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(2H-tetrazol-5-ylmethyl)acetamide is a chemical compound with the molecular formula C3H5N5O It is characterized by the presence of a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-tetrazol-5-ylmethyl)acetamide typically involves the reaction of 5-aminotetrazole with acetic anhydride. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high purity. The general reaction scheme is as follows:

5-aminotetrazole+acetic anhydride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反应分析

Key Reactions:

- Ugi-Azide Reaction : Combines an aldehyde, amine, isocyanide, and azide to form tetrazole-acetamide hybrids. Yields range from 65–92% depending on substituents (Table 1) .

- N-Alkylation : Reaction of 5-substituted tetrazoles with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃/CH₃CN) .

Table 1: Synthesis of N-(2H-Tetrazol-5-ylmethyl)acetamide Derivatives

| Substrate | Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(4-Bromophenyl)-2H-tetrazole | N-Alkylation | K₂CO₃, CH₃CN, 80°C | 78 | |

| Benzaldehyde derivative | Ugi-Azide Reaction | MeOH, RT, 24 h | 85 |

Functional Group Transformations

The acetamide group undergoes hydrolysis, alkylation, and acylation, while the tetrazole ring participates in cycloadditions and coordination chemistry.

Hydrolysis of Acetamide

- Acid/Base Hydrolysis : Cleavage of the acetamide group to form 2H-tetrazol-5-ylmethylamine under reflux with HCl or NaOH .

Tetrazole Ring Modifications

- Cycloaddition Reactions : The tetrazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles (e.g., triazolo-tetrazoles) .

Metal Coordination and Chelation

The tetrazole nitrogen atoms act as ligands for transition metals, forming stable complexes (Table 2) .

Table 2: Metal Complexes of this compound

| Metal Ion | Coordination Mode | Application | Reference |

|---|---|---|---|

| Cu(II) | N,N-bidentate | Antimalarial activity | |

| Zn(II) | Tetradentate | Enzyme inhibition (AOC3) |

Biological Activity and Pharmacological Interactions

- Antimicrobial Activity : Derivatives exhibit inhibition against Bacillus subtilis (MIC: 8 µg/mL ).

- Analgesic Effects : Acetamide-tetrazole hybrids show 40–60% pain reduction in murine models .

Key Mechanism : The tetrazole moiety mimics carboxylic acid bioisosteres, enhancing metabolic stability and target binding .

Stability and Degradation Pathways

科学研究应用

Medicinal Chemistry

Antimicrobial Properties

N-(2H-tetrazol-5-ylmethyl)acetamide has demonstrated significant antimicrobial activity. Research indicates that compounds containing tetrazole moieties can inhibit the growth of various bacteria, including multidrug-resistant strains. For instance, studies have shown that derivatives of tetrazole exhibit efficacy against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics to combat antimicrobial resistance .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies suggest that it can inhibit the proliferation of cancer cells, presenting a promising avenue for cancer therapy. The mechanism of action appears to involve the modulation of cellular signaling pathways associated with cell growth and apoptosis .

Drug Development Potential

Tetrazole derivatives, including this compound, serve as versatile pharmacophores in drug design. Their incorporation into active pharmaceutical ingredients has been linked to various therapeutic effects, including anti-inflammatory and analgesic activities . The ongoing exploration of these compounds aims to identify novel drug candidates for conditions such as asthma and other allergic reactions .

Biological Research

Molecular Probes

In biological research, this compound can function as a molecular probe to study protein-protein interactions. Its ability to selectively bind certain biomolecules allows researchers to investigate complex biological processes and pathways .

Vaccine Development

Recent studies have explored the use of tetrazole derivatives in vaccine formulations. Their immunomodulatory properties could enhance the efficacy of vaccines against infectious diseases by promoting stronger immune responses .

Materials Science

Synthesis of Organic Materials

this compound is also being utilized in materials science for synthesizing new organic materials with potential applications in energy storage and electronics. The incorporation of tetrazole groups into polymer matrices may improve the thermal and mechanical properties of these materials, leading to innovative applications in technology .

Case Studies

Current Research Trends

Research on this compound is still evolving, with ongoing studies focusing on optimizing its synthesis and understanding its biological mechanisms. The compound's low toxicity profile further supports its potential for therapeutic applications, although more extensive clinical trials are necessary to establish safety and efficacy in humans .

作用机制

The mechanism of action of N-(2H-tetrazol-5-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

相似化合物的比较

Similar Compounds

- N-(2H-tetrazol-5-yl)acetamide

- 5-Acetamidotetrazole

- Tetrazole, 5-acetamido

Uniqueness

N-(2H-tetrazol-5-ylmethyl)acetamide is unique due to its specific structure, which includes both a tetrazole ring and an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

生物活性

N-(2H-tetrazol-5-ylmethyl)acetamide is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, including antimalarial, antidiabetic, antihypertensive, and antimicrobial effects, supported by various studies and findings.

Overview of Biological Activities

The tetrazole moiety in this compound is known to enhance the biological activity of compounds. This section summarizes key findings related to its biological activity:

- Antimalarial Activity : Compounds containing the tetrazole group have shown significant antimalarial properties. A study highlighted that derivatives of tetrazole exhibited fast-kill rates against Plasmodium falciparum, with mechanisms involving the inhibition of hemozoin formation and the accumulation of free heme in the parasite's digestive vacuole .

- Protein Tyrosine Phosphatase 1B Inhibition : Another study focused on the synthesis of N-(3-(1H-tetrazol-5-yl)phenyl)acetamide derivatives, where one compound (NM-03) demonstrated potent inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), with an IC50 value of 4.48 µM. This suggests potential applications in diabetes management .

- Antihypertensive Properties : Research on derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid revealed significant antihypertensive effects. The compounds showed varying degrees of efficacy in lowering blood pressure, with some derivatives outperforming standard treatments .

- Antimicrobial Activity : The tetrazole-containing compounds have also displayed antimicrobial properties. Studies indicate that these compounds can effectively inhibit bacterial growth, making them candidates for further development as antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound derivatives. The following table summarizes key findings from various studies regarding SAR:

Case Studies

-

Antimalarial Efficacy :

A study evaluated a series of tetrazole derivatives for their antimalarial activity against P. falciparum. The results indicated that certain compounds not only inhibited parasite growth but also demonstrated a low propensity for resistance development, making them promising candidates for further exploration in malaria treatment strategies . -

Diabetes Management :

The compound NM-03 was identified as a valuable lead molecule for developing PTP1B inhibitors targeting diabetes. Docking studies revealed favorable interactions with key amino acids in the enzyme's binding site, supporting its potential therapeutic use . -

Hypertension Treatment :

In a series of synthesized compounds based on tetrazole derivatives, significant antihypertensive effects were observed. The most potent compound (AV2) showed an IC50 value significantly lower than that of conventional treatments, indicating its potential as a new therapeutic agent for hypertension .

属性

IUPAC Name |

N-(2H-tetrazol-5-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c1-3(10)5-2-4-6-8-9-7-4/h2H2,1H3,(H,5,10)(H,6,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXUPAJHLLZSST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC1=NNN=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。